molecular formula C23H25N3O3 B2649317 1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 900002-48-4

1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2649317
CAS No.: 900002-48-4
M. Wt: 391.471
InChI Key: PFEXWNWRKVVAMP-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrrolo[1,2-a]pyrazines This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a methoxyphenyl group attached to a pyrrolo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

  • Formation of the Pyrrolo[1,2-a]pyrazine Core: : The pyrrolo[1,2-a]pyrazine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative and an α,β-unsaturated carbonyl compound. The reaction is typically carried out under reflux conditions in the presence of a suitable catalyst.

  • Introduction of the Ethoxyphenyl and Methoxyphenyl Groups: : The ethoxyphenyl and methoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions. These reactions involve the use of appropriate aryl halides and nucleophiles, such as ethoxy and methoxy groups, under basic conditions.

  • Formation of the Carboxamide Group: : The carboxamide group can be introduced through an amidation reaction involving the pyrrolo[1,2-a]pyrazine core and a suitable amine. This reaction is typically carried out under mild conditions using a coupling reagent, such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to form reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Aryl halides, nucleophiles, and electrophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may yield reduced derivatives with fewer functional groups.

Scientific Research Applications

1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications, including:

  • Medicinal Chemistry: : The compound is being investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

  • Materials Science: : The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

  • Biological Research: : The compound can be used as a tool in biological research to study its effects on various biological systems and pathways.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

  • Binding to Receptors: : The compound may bind to specific receptors, such as G-protein-coupled receptors (GPCRs), and modulate their activity.

  • Inhibition of Enzymes: : The compound may inhibit the activity of specific enzymes involved in various biological pathways, leading to altered cellular functions.

  • Modulation of Signaling Pathways: : The compound may modulate signaling pathways, such as the MAPK/ERK pathway, to exert its biological effects.

Comparison with Similar Compounds

1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-3-29-18-12-10-17(11-13-18)22-20-8-6-14-25(20)15-16-26(22)23(27)24-19-7-4-5-9-21(19)28-2/h4-14,22H,3,15-16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEXWNWRKVVAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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